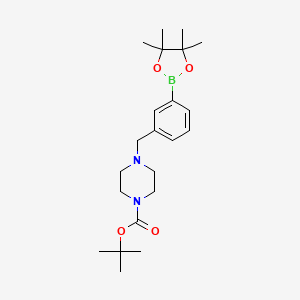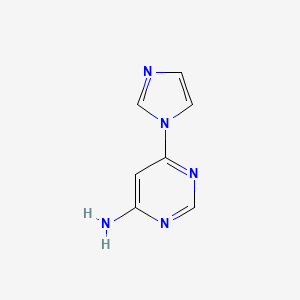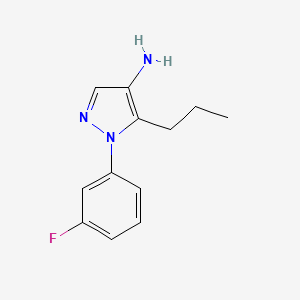
1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine
Overview
Description
1-(3-Fluorophenyl)-5-propyl-1H-pyrazol-4-amine, commonly referred to as FPP-PZA, is a synthetic compound with a range of potential applications in scientific research. It is an organic compound with a molecular formula of C10H13FN2 and a molecular weight of 184.22 g/mol. FPP-PZA is a derivative of the pyrazole family and has been studied for its various biochemical and physiological effects in lab experiments.
Scientific Research Applications
Synthesis and Chemical Properties
- A study focused on the kilogram-scale synthesis of a novel oxazolidinone antibacterial candidate, involving the preparation of key intermediates related to pyrazole compounds. This highlights the significance of pyrazole derivatives in the development of antibacterial agents (Yang et al., 2014).
- Research on the synthesis and crystal structures of N-substituted pyrazolines, including various pyrazole compounds, indicates their potential applications in material science and pharmaceuticals (Loh et al., 2013).
Biological and Pharmaceutical Applications
- A study explored the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, suggesting the potential of these compounds in developing novel pharmaceuticals (Eleev et al., 2015).
- The synthesis and antimicrobial activities of novel 1,5-diaryl pyrazoles were investigated, pointing to the importance of such compounds in creating new antibacterial and antifungal agents (Ragavan et al., 2010).
Material Science and Engineering
- A study on the functional modification of polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including pyrazole derivatives, suggests applications in material science and medical fields (Aly & El-Mohdy, 2015).
- The synthesis of substituted 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines, and their use as emitters for organic light-emitting diodes, illustrates their application in the development of electronic materials (Szlachcic et al., 2017).
Novel Synthesis Methods
- The synthesis and characterization of a research chemical related to pyrazole derivatives emphasize the importance of correct identification and the potential for new synthetic routes (McLaughlin et al., 2016).
- A study reporting the convergent synthesis of a 5HT7/5HT2 dual antagonist using pyrazole derivatives demonstrates innovative approaches in drug development (LiangJimmy et al., 2011).
Mechanism of Action
- Unlike other antiplatelet medications (such as aspirin and P2Y12 inhibitors), vorapaxar works through a distinct pathway .
Mode of Action
Pharmacokinetics
- Vorapaxar is orally administered and absorbed from the gastrointestinal tract. It has a moderate volume of distribution. The compound undergoes hepatic metabolism. Vorapaxar is eliminated primarily via the liver. The half-life varies but is generally around 8-13 hours. Co-administration with acetylsalicylic acid (ASA) and/or clopidogrel enhances its efficacy .
Biochemical Analysis
Biochemical Properties
1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, which are involved in the metabolism of various substrates, including therapeutic agents and components of biological processes . The nature of these interactions often involves enzyme inhibition or activation, which can lead to changes in the metabolic pathways and the overall biochemical environment.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of hepatic stellate cells and reduce the expression levels of collagen type I and III proteins . Additionally, it impacts the signaling pathways associated with cell growth and differentiation, thereby altering the cellular response to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit certain enzymes, such as cytochrome P450 enzymes, by binding to their active sites and preventing substrate metabolism . This inhibition can lead to changes in gene expression and the activation or suppression of various signaling pathways. The compound’s molecular structure allows it to interact with specific proteins and enzymes, thereby modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under controlled conditions, but its effects on cellular function can vary over time. In in vitro studies, prolonged exposure to the compound has been shown to result in changes in cell viability and function . In in vivo studies, the compound’s stability and degradation are influenced by various factors, including the presence of metabolic enzymes and the overall biochemical environment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects, such as the inhibition of cell proliferation and modulation of signaling pathways . At higher doses, toxic or adverse effects have been observed, including changes in liver function and overall metabolism. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . This metabolism can lead to the formation of reactive intermediates, which may further interact with other biomolecules and influence metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with specific transporters that facilitate its uptake and distribution within cells . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins and other biomolecules, which can affect its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with target proteins and enzymes . This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-(3-fluorophenyl)-5-propylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-2-4-12-11(14)8-15-16(12)10-6-3-5-9(13)7-10/h3,5-8H,2,4,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDUQDAYEISAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


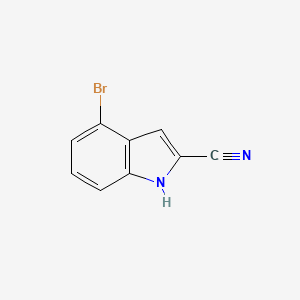


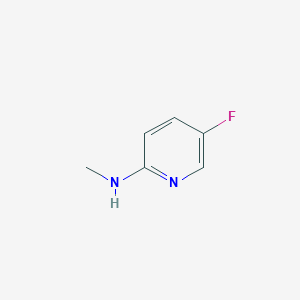
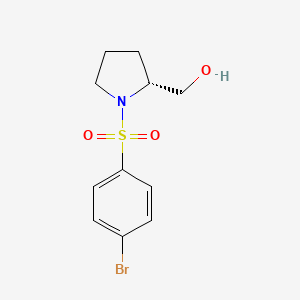
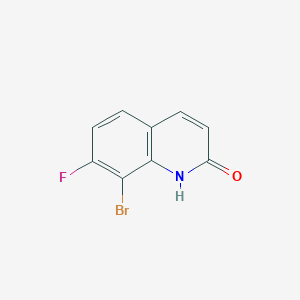


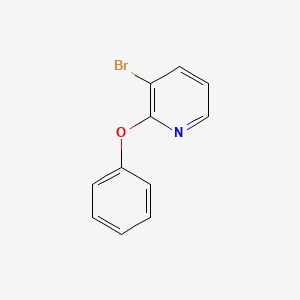
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-](/img/structure/B1444429.png)
![4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1444432.png)
![Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B1444433.png)
